Ketorolac ethyl ester

Description

Contextualization of Ketorolac (B1673617) as a Non-Steroidal Anti-Inflammatory Drug (NSAID)

Ketorolac is a well-established NSAID possessing potent analgesic and moderate anti-inflammatory properties. nih.gov It is clinically utilized for the short-term management of moderate to severe pain. wikipedia.orgrxlist.com The primary mechanism of action for ketorolac involves the non-selective inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. drugbank.comdroracle.ai This inhibition blocks the synthesis of prostaglandins (B1171923), which are key mediators of pain and inflammation. droracle.aigpatindia.com

Despite its efficacy, the clinical use of ketorolac is limited, typically to five days or less, due to potential adverse effects, particularly gastrointestinal issues. rxlist.comnih.gov The parent drug contains a carboxylic acid group, which is a common structural feature among NSAIDs and contributes to some of its physicochemical and pharmacokinetic challenges. drugbank.comnih.gov

| Property | Description |

| Drug Class | Non-Steroidal Anti-Inflammatory Drug (NSAID) wikipedia.orgdrugbank.comdroracle.ai |

| Mechanism of Action | Non-selective inhibitor of COX-1 and COX-2 enzymes drugbank.comdroracle.ai |

| Primary Use | Short-term management of moderate to severe pain wikipedia.orgrxlist.com |

| Key Structural Feature | Carboxylic acid group drugbank.comnih.gov |

Fundamental Rationale for Prodrug Design

Bioreversible derivatives are a class of prodrugs created by attaching a chemical moiety to the active drug, which can be cleaved in a predictable manner within the biological system to regenerate the parent compound. nih.govnih.gov This process relies on the body's natural enzymatic or chemical environment to facilitate the conversion. nih.gov The design of such derivatives requires a deep understanding of the drug's structure, its metabolic pathways, and the enzymes available at the target site. nih.govnih.gov

Prodrug strategies are employed to address a variety of biopharmaceutical challenges. These can include:

Improving Solubility: Modifying a drug to enhance its solubility in aqueous or lipid environments can improve its absorption and formulation possibilities. irjmets.comscirp.orgnih.gov

Enhancing Permeability: Increasing the lipophilicity of a drug can facilitate its passage across biological membranes, such as the gastrointestinal tract or the skin. scirp.orgresearchgate.netnih.gov

Site-Specific Delivery: Prodrugs can be designed to be activated by enzymes that are concentrated in a specific tissue or organ, thereby targeting the drug's action and reducing systemic side effects. irjmets.com

Improving Stability: Chemical modification can protect a drug from degradation in the stomach's acidic environment or from rapid metabolism before it reaches its target. irjmets.com

Reducing Toxicity: By temporarily masking the active functional groups of a drug, a prodrug can reduce local irritation or other toxic effects. For instance, masking the carboxylic acid group of an NSAID can potentially reduce direct gastrointestinal irritation. nih.govacs.org

Overview of Ester Prodrug Modalities

Esterification is a common and effective strategy in prodrug design, particularly for drugs containing carboxylic acid or hydroxyl groups. scirp.orgmdpi.com Ester prodrugs are typically created by reacting the parent drug with an alcohol, resulting in an ester linkage. researchgate.net These ester prodrugs are often more lipophilic than their parent carboxylic acids, which can lead to enhanced absorption. scirp.orgresearchgate.net

Once absorbed, the ester bond is susceptible to hydrolysis by esterase enzymes, which are widely distributed throughout the body, including in the plasma, liver, and other tissues. scirp.orgnih.gov This enzymatic cleavage regenerates the active carboxylic acid form of the drug. nih.gov The rate of hydrolysis can be modulated by altering the structure of the alcohol moiety used in the esterification, allowing for control over the drug's release profile. scirp.orgnih.gov The development of alkyl esters of ketorolac, such as ketorolac ethyl ester, represents a direct application of this modality. nih.govnih.gov

Structure

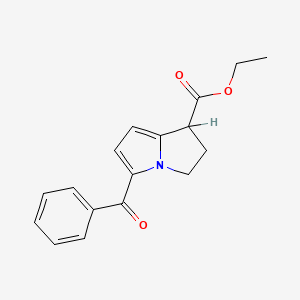

3D Structure

Properties

IUPAC Name |

ethyl 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO3/c1-2-21-17(20)13-10-11-18-14(13)8-9-15(18)16(19)12-6-4-3-5-7-12/h3-9,13H,2,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXHMVDVCMQIUCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN2C1=CC=C2C(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501331574 | |

| Record name | ethyl 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501331574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108061-03-6 | |

| Record name | Ketorolac ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108061036 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ethyl 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501331574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | KETOROLAC ETHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U58BH6ZA9N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization of Ketorolac Ethyl Ester

Established Synthetic Pathways for Ketorolac (B1673617) Ester Analogs

The synthesis of ketorolac esters is primarily achieved through the esterification of the parent ketorolac molecule. This process involves the reaction of the carboxylic acid group of ketorolac with an alcohol, a reaction that typically requires specific reagents to facilitate the formation of the ester bond.

A common and effective method for synthesizing esters from carboxylic acids and alcohols is the use of activating agents, such as carbodiimides. N,N'-Dicyclohexylcarbodiimide (DCC) is a widely utilized reagent for this purpose. wikipedia.orgchemicalbook.com In this type of reaction, DCC activates the carboxylic acid group of ketorolac, making it more susceptible to nucleophilic attack by an alcohol.

The reaction mechanism involves the protonation of one of the nitrogen atoms in DCC by the carboxylic acid, followed by the attack of the carboxylate anion on the central carbon atom of the carbodiimide. This forms a highly reactive O-acylisourea intermediate. The alcohol then reacts with this intermediate, leading to the formation of the desired ester and N,N'-dicyclohexylurea (DCU) as a byproduct. ijpsr.com The DCU is largely insoluble in most organic solvents, which facilitates its removal from the reaction mixture by filtration. wikipedia.orgchemicalbook.com This method, often referred to as Steglich esterification when catalyzed by 4-(dimethylamino)pyridine (DMAP), is valued for its mild reaction conditions. wikipedia.orgchemicalbook.com

Beyond DCC, other coupling reagents and catalytic systems are employed in the synthesis of ketorolac esters. A notable alternative is 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC or EDAC). ijpsr.comnih.gov EDC functions similarly to DCC by activating the carboxylic acid group. A key advantage of using EDC is that its urea (B33335) byproduct is water-soluble, simplifying the purification process as it can be easily removed by aqueous extraction. ijpsr.com

In one synthetic approach, ketorolac was esterified with 1,2:3,4-di-O-isopropylidene-D-α-galactopyranose using EDC as the condensing agent and 4-(dimethylamino)pyridine (DMAP) as a catalyst. nih.gov Catalysts like DMAP are often used in conjunction with carbodiimides to accelerate the esterification process. The synthesis of dextran (B179266) conjugates of ketorolac also involved the formation of an ester bond through the condensation of an N-acylimidazole derivative of ketorolac with the polymer. nih.gov These examples highlight the versatility of coupling reagents and catalytic systems in preparing a range of ketorolac ester derivatives.

Design and Preparation of Diverse Ketorolac Ester Derivatives

The structural modification of ketorolac through esterification has given rise to a wide array of derivatives, each designed with specific properties in mind. These derivatives can be broadly categorized into alkyl esters, aminoalkyl esters, and glycosyl conjugates.

The synthesis of simple alkyl esters of ketorolac, such as the methyl and ethyl esters, is a fundamental approach to modifying its properties. google.com These compounds are often used as intermediates in the synthesis of ketorolac itself or other more complex derivatives. google.com For instance, a patented method describes the synthesis of ethyl 4-N-pyrrolo-2-cyanobutanoate as a novel intermediate in the production of ketorolac. google.com The preparation of various 5-aroyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid alkyl esters is a key step that allows for subsequent chemical transformations. google.com The alkyl group can be varied (methyl, ethyl, isopropyl, etc.) to fine-tune the lipophilicity and other physicochemical characteristics of the resulting ester.

Table 1: Examples of Ketorolac Alkyl Ester Derivatives

| Compound Name | Molecular Formula | General Use/Significance |

|---|---|---|

| Ketorolac methyl ester | C16H15NO3 | Synthetic Intermediate |

| Ketorolac ethyl ester | C17H17NO3 | Synthetic Intermediate google.comnih.gov |

| Ketorolac isopropyl ester | C18H19NO3 | Research Derivative |

| Ketorolac butyl ester | C19H21NO3 | Research Derivative |

To further modify the properties of ketorolac, aminoalkyl groups have been incorporated into the ester moiety. Research has been conducted on the synthesis of 1-alkylazacycloalkan-2-one esters of ketorolac, which were evaluated as potential dermal prodrugs. nih.gov These esters demonstrated increased lipophilicity compared to the parent drug and were susceptible to hydrolysis in human plasma, a desirable characteristic for a prodrug. nih.gov Another strategy involves creating amide prodrugs by coupling ketorolac with the ethyl esters of various amino acids, such as glycine, L-phenylalanine, and L-valine. nih.gov Although the final linkage is an amide, the synthesis utilizes amino acid esters as starting materials, highlighting the interplay between different functional group modifications.

A particularly innovative approach involves the conjugation of ketorolac with sugar molecules to form glycosyl esters. This strategy aims to improve the drug's solubility and reduce its gastrointestinal toxicity. nih.govnih.gov A well-studied example is the synthesis of a galactose conjugate of ketorolac, termed "ketogal". nih.govnih.gov This derivative was synthesized by esterifying ketorolac with a protected form of D-galactose, followed by the removal of the protecting groups. nih.gov Similarly, dextran conjugates of ketorolac have been prepared by forming an ester linkage between the drug and dextran polymers of varying molecular weights. nih.gov These glycosyl conjugates are designed to be stable at acidic pH but hydrolyze to release the active drug in the bloodstream, demonstrating the potential of this platform to create effective and safer therapeutic alternatives to ketorolac. nih.govnih.gov

Advanced Synthetic Routes for Ketorolac Intermediates

One notable advancement involves a multi-step synthesis commencing with N-(2-bromoethyl)pyrrole. wipo.int A key innovation in this pathway is the deliberate avoidance of a catalyst in the Friedel-Crafts acylation step with benzoyl chloride. google.com This catalyst-free approach is crucial as it prevents the formation of undesirable polymeric materials and isomeric byproducts that can arise from the use of traditional catalysts. google.com The reaction is typically conducted at elevated temperatures, between 120 to 180°C, to facilitate the expulsion of the hydrochloric acid byproduct, which could otherwise act as an unwanted catalyst. google.com

Another innovative approach focuses on the synthesis of the intermediate 2-(2-(1H-pyrrole-1-yl) ethyl) diethyl malonate. google.com This method presents a greener alternative to traditional syntheses by employing a copper-based catalyst. google.com The reaction involves the condensation of 2,5-dimethoxytetrahydrofuran (B146720) with 2-(2-aminoethyl) diethyl malonate. google.com This process is highlighted for its mild reaction conditions, high yield, and environmental friendliness, making it suitable for industrial-scale production. google.com The molar ratio of the reactants is a critical parameter, with a ratio of 1:1.1 to 2.0 for 2,5-dimethoxytetrahydrofuran to diethyl 2-(2-aminoethyl)-malonate being optimal. google.com

Phase transfer catalysis has also been effectively utilized in the cyclization of pyrrolylbutanamide intermediates to form the dihydro-1H-pyrrolizine-1-carboxamide ring. google.com This method employs a strong base, such as an alkali metal hydroxide (B78521), in the presence of a phase transfer catalyst like tricaprylylmethylammonium chloride (Aliquat 336) and a hydrocarbon solvent like toluene. google.com The reaction proceeds efficiently at temperatures ranging from 10°C to 100°C. google.com

The following tables summarize key aspects of these advanced synthetic routes for ketorolac intermediates.

Table 1: Catalyst-Free Friedel-Crafts Acylation google.com

| Reactants | Catalyst | Temperature | Key Outcome |

| R-PCB (e.g., EPCB) and Benzoyl Chloride | None | 120-180°C | Production of R 4-N-(2′-benzoyl)pyrrolo-2-cyanobutanoate (“R-BPCB”) |

Table 2: Green Synthesis of a Ketorolac Intermediate google.com

| Reactants | Catalyst | Key Intermediate | Advantages |

| 2,5-dimethoxytetrahydrofuran and 2-(2-aminoethyl) diethyl malonate | Copper-based catalyst | 2-(2-(1H-pyrrole-1-yl) ethyl) diethyl malonate | Mild conditions, high yield, environmentally friendly |

Table 3: Phase Transfer Catalyzed Cyclization google.com

| Intermediate | Catalyst System | Product |

| Pyrrolylbutanamide | Strong base (e.g., alkali metal hydroxide) and Phase Transfer Catalyst (e.g., Aliquat 336) in Toluene | N-alkyl-N-aryl-2,3-dihydro-1H-pyrrolizine-1-carboxamide |

Bioreversion and Metabolic Kinetics of Ketorolac Ethyl Ester

In Vitro Hydrolysis Studies in Biological Matrices

The conversion of ketorolac (B1673617) ethyl ester to ketorolac is predominantly an enzymatic process facilitated by esterases present in blood and various tissues.

In vitro studies using human pooled serum have demonstrated that ketorolac ethyl ester undergoes hydrolysis to release the parent ketorolac acid. nih.gov The reaction is mediated by esterases present in the serum. nih.gov Research comparing this compound (KEE) with another ester analog, [(N,N-dimethylamino)carbonyl]methyl ester (KDAE), found that both were hydrolyzed to ketorolac. nih.gov

The enzymatic hydrolysis in human serum at 37°C follows a distinct kinetic profile. The metabolic rate constant for this compound was determined to be 0.0148 min⁻¹, which corresponds to a serum half-life of approximately 46.8 minutes. nih.gov In comparison, the hydrolysis of KDAE was roughly three times faster. nih.gov The binding of ketorolac to plasma proteins is a relevant factor; as plasma is diluted, the percentage of unbound, free ketorolac increases. nih.gov For instance, a 50% dilution of plasma can increase the unbound fraction from approximately 3.2% to between 5.0% and 8.7%. nih.gov

Table 1: Enzymatic Hydrolysis of Ketorolac Esters in Human Pooled Serum at 37°C

| Compound | Metabolic Rate Constant (min⁻¹) | Serum Half-Life (minutes) |

|---|---|---|

| This compound (KEE) | 0.0148 | 46.8 |

| [(N,N-dimethylamino)carbonyl]methyl ester (KDAE) | 0.0418 | 16.6 |

Data sourced from a comparative in vitro study of ketorolac ester prodrugs. nih.gov

The enzymatic conversion of ketorolac esters is not limited to the bloodstream; it also occurs in various tissues, with the rate and extent of hydrolysis depending on the specific tissue's esterase content. When split-thickness cadaver skin was incubated with a solution of this compound at 32°C, enzymatic hydrolysis was observed. nih.gov However, the metabolic rate in the skin was found to be significantly lower than that in human pooled serum. nih.gov

Studies on other fatty acid esters of ketorolac have further elucidated the role of tissue homogenates. These esters were found to be enzymatically unstable in both hairless mouse skin and liver homogenates, indicating that these tissues possess the necessary enzymes for hydrolysis. ualberta.ca The rate of hydrolysis was generally faster in liver homogenates than in skin homogenates, which is consistent with the liver's primary role in drug metabolism. ualberta.caresearchgate.net The prodrugs are rapidly hydrolyzed to the parent drug in esterase-rich environments like skin homogenates and plasma. nih.gov

The bioconversion of this compound is a classic example of a prodrug strategy, where an ester linkage is cleaved to release an active carboxylic acid. if-pan.krakow.pl This hydrolysis is mediated by a variety of ubiquitous esterases found throughout the body, such as carboxylesterases. if-pan.krakow.plnih.gov The goal of an ideal ester prodrug is to remain stable until it reaches a desired biological compartment, where it should then undergo rapid and complete enzymatic breakdown to release the parent drug. if-pan.krakow.pl

The enzymatic nature of this conversion has been confirmed in multiple studies. nih.govacs.org The rapid hydrolysis of ketorolac esters in plasma, skin, and liver homogenates points directly to the action of these enzymes. nih.govualberta.canih.gov The efficiency of this bioconversion is critical; for instance, the faster enzymatic hydrolysis of one ketorolac ester compared to another has been cited as the reason for its increased permeation flux of the parent drug. ualberta.ca Molecular docking studies have been used to predict the interactions between ketorolac ester prodrugs and esterases, further confirming the mechanism of biotransformation. nih.gov

Chemical Stability and Degradation Pathways

Beyond enzymatic action, the inherent chemical stability of this compound is a key factor, particularly its susceptibility to hydrolysis under different chemical conditions.

The stability of ketorolac esters is highly dependent on pH. nih.govresearchgate.net Generally, ketorolac itself is chemically unstable and can undergo acid- and base-catalyzed degradation. nih.gov Studies on various ketorolac esters show that the hydrolysis follows pseudo-first-order kinetics. nih.govresearchgate.net The pH-rate profiles typically demonstrate that hydrolysis is slow in neutral or mildly acidic conditions but accelerates significantly in alkaline (basic) environments. nih.govscience.govscience.gov

This acceleration at higher pH is due to hydroxide (B78521) ion-catalyzed hydrolysis of the ester bond. nih.govresearchgate.netscience.gov Some ketorolac esters also show hydronium ion-catalyzed hydrolysis in strongly acidic conditions, although the hydroxide anion is a much more effective catalyst. nih.govresearchgate.net For example, in one study on aminoalkyl esters of ketorolac, the hydroxide ion was found to be 10⁵ times more effective at catalyzing hydrolysis than the hydronium cation. nih.govresearchgate.net Research on other fatty esters of ketorolac confirmed their high stability in the pH range of 3 to 9, indicating they are suitable for pharmaceutical formulations under these conditions. ualberta.ca Unbuffered ketorolac tromethamine solutions have been found to have enhanced chemical stability in the pH range of 6.5 to 8.5. nih.gov

Chemical hydrolysis studies are typically conducted in controlled environments where buffer systems and ionic strength are specified, as these factors can influence reaction rates. nih.govresearchgate.net Hydrolysis kinetics for ketorolac esters have been studied in aqueous phosphate (B84403) buffer systems. nih.govresearchgate.netscience.gov The use of a buffer, such as phosphate buffer at a concentration of 0.16 M, is essential to maintain a constant pH throughout the experiment, which is critical for accurately determining pH-dependent rate constants. nih.govresearchgate.netscience.gov

The ionic strength of the solution also plays a role in chemical kinetics. In studies of ketorolac ester hydrolysis, the ionic strength is often adjusted to a specific value (e.g., 0.5 M) to ensure that the observed rate changes are due to pH and not variations in the ionic environment. nih.govresearchgate.netscience.gov This control is important because the rate of reactions involving ionic species can be sensitive to the total concentration of ions in the solution. The choice of buffer can also be critical for formulation, with buffers like acetate (B1210297), citrate, and tromethamine being common in parenteral products to maintain pH and stability. core.ac.uk

Comparative Hydrolysis Rates and Half-Lives Across Different Ester Prodrugs

The structural variations in the ester promoiety of ketorolac prodrugs significantly influence their rate of hydrolysis and, consequently, their half-lives. Research has shown that different ester groups attached to the ketorolac molecule result in varied rates of conversion back to the active parent drug in different biological media.

A study comparing various ketorolac ester prodrugs, including tert-butyl (KT), benzyl (B1604629) (KB), heptyl (KH), and diketorolac heptyl (DKH) derivatives, demonstrated that the prodrugs are rapidly hydrolyzed to ketorolac in esterase medium, skin homogenate, and plasma. nih.gov Among these, the tert-butyl and benzyl esters (KT and KB) exhibited higher degradation rates. nih.gov This rapid conversion is a desirable characteristic for a prodrug, as it ensures the timely release of the active therapeutic agent.

In another investigation, three other ketorolac ester prodrugs—KTL-IS, KTL-AX, and KTL-BT—were synthesized to enhance the lipid solubility of ketorolac. sci-hub.se Stability studies revealed that the rate of chemical hydrolysis of these prodrugs was pH-dependent, with a faster rate at higher pH values, indicating susceptibility to base-catalyzed hydrolysis. sci-hub.se Among the three, KTL-BT was the most labile, while KTL-IS showed the highest stability across all tested pH values. sci-hub.se

The in vivo pharmacokinetics of ketorolac pentyl ester, another novel ester derivative, were evaluated in rabbits. The study found that plasma concentrations of the pentyl ester declined rapidly after intravenous injection, with a swift and complete conversion to ketorolac. nih.gov

The following table provides a comparative overview of the hydrolysis characteristics of different ketorolac ester prodrugs based on available research data.

Table 1: Comparative Hydrolysis of Ketorolac Ester Prodrugs

| Prodrug | Hydrolysis Rate | Half-Life (t½) | Key Findings |

|---|---|---|---|

| Ketorolac tert-butyl ester (KT) | High | - | Rapidly hydrolyzed in esterase medium, skin homogenate, and plasma. nih.gov |

| Ketorolac benzyl ester (KB) | High | - | Rapidly hydrolyzed in esterase medium, skin homogenate, and plasma. nih.gov |

| Ketorolac heptyl ester (KH) | Slower than KT and KB | - | Exhibited a sustained release behavior. nih.gov |

| Diketorolac heptyl ester (DKH) | Slower than KT and KB | - | Exhibited a sustained release behavior. nih.gov |

| KTL-IS | Most stable among the three | - | Hydrolysis is pH-dependent. sci-hub.se |

| KTL-AX | - | - | Hydrolysis is pH-dependent. sci-hub.se |

| KTL-BT | Most labile among the three | - | Hydrolysis is pH-dependent. sci-hub.se |

| Ketorolac pentyl ester | Rapid in vivo | - | Rapid and complete conversion to ketorolac in rabbits. nih.gov |

Data presented is qualitative based on comparative studies. Specific half-life values were not consistently reported across all studies.

Role of Amide Bond Hydrolysis in Prodrug Systems

While the focus is on ester prodrugs of ketorolac, understanding the principles of amide bond hydrolysis provides a valuable comparative context for prodrug design. Amide bonds are generally more stable than ester bonds, which can be advantageous in achieving a more controlled and sustained release of the parent drug. rsc.org

The hydrolysis of an amide bond in a prodrug system is typically mediated by amidase enzymes present in the body. indexcopernicus.com This enzymatic cleavage breaks the amide linkage, releasing the active drug. indexcopernicus.com The rate of this hydrolysis can be influenced by the structure of the amino acid or other amine-containing moiety attached to the drug. For instance, prodrugs with an increased aliphatic side chain length or the introduction of an aromatic substituent have shown diminished dissolution and hydrolysis rates. nih.gov

In the context of nonsteroidal anti-inflammatory drugs (NSAIDs) like ketorolac, converting the carboxylic acid group to an amide has been explored as a strategy to reduce gastrointestinal toxicity. indexcopernicus.com The rationale is that the amide prodrug will remain intact in the acidic environment of the stomach and undergo hydrolysis to release the active NSAID in the more neutral pH of the intestine, where amidases are present. indexcopernicus.com

The stability of the amide bond can be a double-edged sword. While it can prevent premature drug release, if the bond is too stable, the conversion to the active drug may be too slow to achieve therapeutic concentrations. csic.es Therefore, the design of amide prodrugs involves a careful balance to ensure the bond is labile enough for in vivo cleavage but stable enough to pass through the stomach intact. csic.esorientjchem.org

Studies on amide prodrugs of various NSAIDs have shown that they are less ulcerogenic and can have a better activity profile compared to the parent drugs. indexcopernicus.com The hydrolysis is thought to occur primarily in the intestine via peptidases and other amidases. indexcopernicus.com This targeted release mechanism is a key advantage of amide-based prodrug systems.

Pharmacokinetic Investigations of Ketorolac Ethyl Ester in Preclinical Models

Transdermal Permeation and Delivery Dynamics

The transdermal route offers a non-invasive alternative for drug administration, bypassing gastrointestinal side effects associated with oral NSAIDs. Research has focused on evaluating the permeation of ketorolac (B1673617) and its ester prodrugs across the skin.

In Vitro Skin Permeability Assessments (e.g., Human Cadaver Skin, Rat Skin)

In vitro studies using various skin models, including rat and human skin, are crucial for evaluating the feasibility of transdermal drug delivery. Alkyl esters of ketorolac have been synthesized and assessed to understand the relationship between their physicochemical properties and skin permeation. nih.gov These studies often involve the use of Franz diffusion cells to measure the passage of the drug through excised skin. researchgate.netresearchgate.net

Research has demonstrated that ester prodrugs can significantly increase skin permeation compared to the parent drug, ketorolac. nih.gov For instance, a series of piperazinylalkyl ester prodrugs of ketorolac showed enhanced permeation through rat dorsal skin. nih.gov Similarly, the permeation of n-alkyl and aryl ester prodrugs has been evaluated across nude mouse skin. nih.gov The use of different animal models, such as rats and hairless mice, provides initial insights into permeability, although human skin remains the gold standard for final assessment. nih.govnih.gov Studies have also investigated the metabolism of these prodrugs within rat skin homogenate, confirming their conversion back to the active parent drug, ketorolac. nih.gov

Evaluation of Permeation Flux and Lag Time Characteristics

Permeation flux (Jss) and lag time are critical parameters in assessing the efficiency of transdermal delivery. Studies have shown that alkyl ester prodrugs of ketorolac exhibit significantly higher skin permeation rates and shorter lag times compared to ketorolac itself. nih.gov

For example, the 1-propyl ester of ketorolac reached a maximum permeation rate of 46.61 nmol/cm²/h. nih.gov A parabolic relationship has been observed between the permeation rate and the lipophilicity (logP values) of the prodrugs, indicating that an optimal lipophilicity is key for enhancing transdermal delivery. nih.gov Another study found that a piperazinylalkyl ester prodrug achieved a steady-state flux (Jss) of 44.60 ± 12.14 nmol/cm²/h at pH 5, significantly higher than that of ketorolac. nih.gov Furthermore, a polyoxyethylene glycol ester prodrug in a gel formulation demonstrated a Jss value of 6.71 ± 0.43 nmol/cm²/h through human skin, which was higher than the gel containing the parent drug. nih.gov The ketorolac tert-butyl ester showed an even higher flux of 8.21 ± 1.45 nmol/cm²/h, representing a 2.5-fold enhancement over ketorolac. nih.gov

Dermal Accumulation Profiles of Prodrug and Parent Drug

The accumulation of the prodrug and the parent drug in the skin is another important aspect of transdermal delivery. Studies have shown that the use of ester prodrugs can lead to a significant increase in the skin permeation of the active drug. nih.gov The conversion of the prodrug to the parent drug within the skin layers is a key step for therapeutic efficacy. Research on piperazinylalkyl ester prodrugs of ketorolac demonstrated a significant enhancement in skin permeation compared to ketorolac itself. nih.gov This suggests that the prodrug strategy effectively facilitates the delivery of the active compound through the skin barrier.

Absorption and Release Kinetics from Advanced Formulations

Advanced formulations are being developed to control the release of ketorolac and its prodrugs, aiming for sustained therapeutic effects.

Development of Injectable Long-Acting Prodrug Formulations for Controlled Release

To overcome the short half-life of ketorolac, long-acting injectable formulations of its ester prodrugs have been developed. nih.gov Novel depots of ketorolac esters, such as the propyl, pentyl, heptyl, and decyl esters, have shown significantly prolonged antinociceptive and anti-inflammatory effects in rats compared to ketorolac tromethamine. nih.gov When administered intramuscularly in an oil-based vehicle, these ester prodrugs provided a duration of action of approximately 52-76 hours, which is 6.5 to 9.5 times longer than the traditional form of ketorolac. nih.gov Pharmacokinetic studies of ketorolac pentyl ester in rabbits confirmed its rapid conversion to ketorolac, establishing it as a prodrug. nih.gov

In Vitro and Ex Vivo Release Studies from Hydrogel Systems

Hydrogels are being explored as carriers for the controlled release of ketorolac. nih.gov In vitro and ex vivo release studies from hydrogel systems have been conducted to evaluate their potential for sustained drug delivery. saudijournals.com For instance, glutamic acid-co-poly(acrylic acid) hydrogels have been shown to exhibit pH-sensitive swelling and drug release, with maximum release occurring at a higher pH of 7.4 compared to a lower pH of 1.2. nih.gov The release of the drug from these hydrogels is considered to be a non-Fickian transport mechanism, partially controlled by the viscoelastic relaxation of the hydrogel. nih.gov Another study on a thermosensitive, biodegradable keto-hydrogel demonstrated sustained release of ketorolac over 28 days in vitro. researchgate.net

Drug Release Mechanisms from Polymeric Matrices (e.g., Buccal Patches, Microspheres)

The release of a drug from a polymeric matrix is a critical factor in determining its therapeutic efficacy. The mechanism of release is governed by the physicochemical properties of both the drug and the polymer, as well as the design of the delivery system. For ketorolac and its prodrugs, various polymeric matrices, including buccal patches and microspheres, have been investigated to achieve controlled and targeted drug delivery. While specific studies detailing the release of ketorolac ethyl ester from these matrices are not extensively available, the principles of drug release can be understood from research on the parent compound, ketorolac tromethamine.

Buccal Patches: Buccal patches are designed to adhere to the mucosal tissue inside the cheek, providing a platform for sustained drug release. The release mechanism from these patches is typically a complex interplay of swelling, diffusion, and matrix erosion.

Swelling and Diffusion: Hydrophilic polymers, such as Hydroxypropyl Methylcellulose (HPMC) and Carbopol, are commonly used in buccal patches. When the patch comes into contact with saliva, the polymer swells, forming a gel-like layer. The drug then diffuses through this hydrated matrix into the buccal mucosa. The rate of release is controlled by the speed of polymer hydration and the diffusion coefficient of the drug through the gel layer. Studies on ketorolac tromethamine buccal tablets have shown that the swelling index of the polymers directly influences the drug release rate. bioline.org.br

Matrix Erosion: In some systems, the polymer matrix itself slowly erodes or dissolves over time, releasing the entrapped drug. This is often a secondary mechanism but can be significant, especially with more soluble polymers.

Kinetic Models: The release kinetics from these systems often follow models such as the Higuchi model, which describes drug release from a matrix as being proportional to the square root of time, indicating a diffusion-controlled process. researchgate.netnih.gov In more complex systems involving polymer swelling and erosion, the release may be described by the Korsmeyer-Peppas model, which can account for non-Fickian (anomalous) transport, where both diffusion and polymer chain relaxation/erosion contribute to the release. nih.gov

Microspheres: Microspheres are small, spherical particles that can encapsulate a drug, offering a versatile system for controlled release, often for parenteral or nasal administration. The primary mechanisms governing drug release from biodegradable microspheres, such as those made from Poly(lactic-co-glycolic acid) (PLGA) or Poly(lactic acid) (PLA), are diffusion and polymer degradation.

Initial Burst Release: A common characteristic of microsphere formulations is an initial rapid release of the drug. This is attributed to the drug adsorbed on the surface of the microspheres, which quickly dissolves upon contact with physiological fluids. nih.gov

Diffusion Phase: Following the initial burst, the drug entrapped within the polymer matrix is released via diffusion through the polymer. The rate depends on the drug's solubility in the polymer and the tortuosity of the diffusion path. nih.gov

Polymer Degradation Phase: Biodegradable polymers like PLGA and PLA degrade over time through the hydrolysis of their ester linkages. nih.gov As the polymer matrix breaks down, the encapsulated drug is released at a rate dependent on the polymer's degradation kinetics. The release profile can be tailored by altering the polymer's molecular weight, the ratio of lactic to glycolic acid in PLGA, and the particle size of the microspheres. nih.govnih.gov Studies on ketorolac tromethamine-loaded microspheres have shown that these systems can provide sustained release for extended periods. nih.gov

Prodrug Biotransformation Dynamics in Preclinical Organisms

The primary purpose of a prodrug, such as this compound, is to be converted into the active parent drug, ketorolac acid, within the body. This biotransformation is typically mediated by enzymes, primarily esterases, which are abundant in plasma, the liver, and other tissues. The efficiency and rate of this conversion are crucial pharmacokinetic parameters that determine the onset and duration of the therapeutic effect.

In Vivo Conversion Efficiency of Ester Prodrugs to Ketorolac Acid

Research on various ketorolac ester prodrugs demonstrates that they are rapidly hydrolyzed to the parent drug in biological media. For instance, different ester prodrugs, including tert-butyl and benzyl (B1604629) esters, were shown to be rapidly degraded to ketorolac in rat plasma and skin homogenate, following first-order kinetics. nih.gov

A comprehensive in vivo pharmacokinetic study in rabbits using ketorolac pentyl ester, another alkyl ester prodrug, provides a clear example of this conversion. After intravenous administration, the plasma concentration of the pentyl ester declined rapidly, with a corresponding increase in the concentration of ketorolac acid. The study concluded that the conversion of ketorolac pentyl ester to ketorolac was complete when compared on an equimolar basis to an intravenous dose of ketorolac itself, confirming its role as an effective prodrug. This complete conversion is a critical finding, suggesting that esterase-mediated hydrolysis is a highly efficient pathway for regenerating the active drug from its ester prodrug form in vivo.

The table below summarizes findings for analogous ketorolac ester prodrugs in preclinical models, illustrating the principle of efficient biotransformation.

| Prodrug | Preclinical Model | Key Finding | Reference |

| Ketorolac Pentyl Ester | Rabbit | The conversion to ketorolac was proven to be complete on an equimolar basis after intravenous administration. | |

| Ketorolac tert-Butyl Ester | Rat (in vitro) | Rapidly hydrolyzed to ketorolac in plasma and skin homogenate. | nih.gov |

| Ketorolac Benzyl Ester | Rat (in vitro) | Rapidly hydrolyzed to ketorolac in plasma and skin homogenate. | nih.gov |

These findings from closely related ester prodrugs strongly support the hypothesis that this compound would also undergo efficient and likely complete conversion to the active ketorolac acid in preclinical organisms, driven by ubiquitous esterase activity.

Pharmacodynamic Mechanisms of Ketorolac Ethyl Ester Bioreversion Products

Cyclooxygenase Inhibition Profile of the Parent Ketorolac (B1673617) Acid

The primary mechanism of action for ketorolac acid is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins (B1171923). Prostaglandins are lipid compounds that mediate a variety of physiological and pathological processes, including inflammation, pain, and fever. By blocking the COX enzymes, ketorolac reduces the production of these inflammatory mediators.

Differential Inhibition of COX-1 and COX-2 Isoenzymes by Ketorolac

Ketorolac is a non-selective COX inhibitor, meaning it inhibits both COX-1 and COX-2 isoenzymes. The COX-1 isoenzyme is constitutively expressed in many tissues, including the gastric mucosa, kidneys, and platelets, where it is involved in producing prostaglandins that have a protective function. In contrast, the COX-2 isoenzyme is typically induced by inflammatory stimuli, such as cytokines and endotoxins, at sites of inflammation.

While ketorolac inhibits both isoforms, it demonstrates a degree of selectivity towards COX-1. In fact, one study identified ketorolac as the most COX-1 selective of all the nonsteroidal anti-inflammatory drugs (NSAIDs) tested. The clinical efficacy of ketorolac in providing analgesia and reducing inflammation is primarily attributed to its inhibition of COX-2, while the inhibition of COX-1 is associated with some of its adverse effects.

The inhibitory potency of ketorolac against COX-1 and COX-2 has been quantified in various studies. The IC50 value, which represents the concentration of a drug required to inhibit 50% of an enzyme's activity, is a common measure of potency.

Table 1: In Vitro Inhibitory Potency of Ketorolac on COX-1 and COX-2

| Enzyme Source | IC50 for COX-1 (µM) | IC50 for COX-2 (µM) | Reference |

|---|---|---|---|

| Human Recombinant | 1.23 | 3.50 | |

| Human Recombinant | 0.02 | 0.12 |

This table is interactive. Click on the headers to sort the data.

Prostaglandin (B15479496) Synthesis Pathway Modulation

The inhibition of COX enzymes by ketorolac directly impacts the prostaglandin synthesis pathway. This pathway begins with the release of arachidonic acid from the cell membrane. The COX enzymes then catalyze the conversion of arachidonic acid into prostaglandin G2 (PGG2) and subsequently into prostaglandin H2 (PGH2). PGH2 serves as a precursor for the synthesis of various prostaglandins, including PGE2, which is a key mediator of inflammation and pain.

By blocking the action of COX-1 and COX-2, ketorolac prevents the formation of these pro-inflammatory prostaglandins, thereby reducing the inflammatory response and alleviating pain. The S-enantiomer of ketorolac is primarily responsible for its pharmacological activity.

Non-Canonical Pharmacodynamic Mechanisms Attributed to Ketorolac

Beyond its well-established role as a COX inhibitor, research suggests that ketorolac may exert its analgesic effects through other, non-canonical mechanisms.

Interactions with Neuropeptide Systems (e.g., Substance P)

There is evidence to suggest that ketorolac may interact with neuropeptide systems. Neuropeptides, such as Substance P, are involved in the transmission of pain signals in the nervous system. While direct interactions with Substance P receptors by ketorolac are not well-documented in the provided search results, the complex interplay between prostaglandins and neuropeptides in pain pathways suggests a potential area for further investigation.

Central Nervous System Contributions to Analgesic Action

Ketorolac's analgesic effects are not solely due to its peripheral anti-inflammatory actions. It can cross the blood-brain barrier and exert effects within the central nervous system (CNS). Studies have shown that ketorolac can interfere with N-methyl-D-aspartate (NMDA) receptor activity in spinal neurons. The excitation of these neurons by NMDA is a key process in the central sensitization and amplification of pain signals. By reducing this NMDA-induced excitation, ketorolac can contribute to its analgesic effect at the spinal level.

Preclinical Evaluation of Analgesic and Anti-inflammatory Efficacy (post-bioreversion)

The therapeutic value of ketorolac ethyl ester is realized through its conversion back to the active parent compound, ketorolac, within the body. A significant body of preclinical research has been dedicated to assessing the analgesic and anti-inflammatory effectiveness of ketorolac following this bioreversion. These studies utilize various animal models to quantify the compound's ability to mitigate pain and reduce inflammation.

A widely used method to determine analgesic properties is the carrageenan-induced paw hyperalgesia test in rats. The injection of carrageenan induces inflammation and a heightened sensitivity to pain, which can be measured. The effectiveness of an analgesic is gauged by its ability to reverse this pain hypersensitivity. Another common model for assessing anti-inflammatory action is the carrageenan-induced paw edema test, also in rats. nih.gov Here, the injection of carrageenan into the paw elicits a localized inflammatory response, characterized by swelling. nih.gov The anti-inflammatory efficacy of a compound is then determined by its capacity to reduce this swelling.

Studies have demonstrated that ketorolac, the active metabolite of this compound, produces significant antinociceptive and anti-inflammatory effects in these models. nih.gov For instance, intramuscular injections of various ketorolac esters in rats have been shown to produce long-acting analgesic and anti-inflammatory responses. nih.gov The duration of these effects was found to be substantially longer than that of the conventional form of ketorolac, ketorolac tromethamine. nih.gov

Furthermore, research on other ketorolac prodrugs, such as ketogal, has shown that they are as effective as ketorolac in reducing both inflammation and pain perception in models of carrageenan-induced inflammation and incisional postoperative pain. nih.gov These effects are associated with the downregulation of key inflammatory enzymes like COX-2 and iNOS, as well as the modulation of the NF-κB signaling pathway. nih.gov These preclinical findings are essential for establishing the efficacy and mechanism of action of ketorolac following the bioreversion of its ester prodrugs.

Table 1: Preclinical Analgesic Activity of Ketorolac Esters in a Rat Model This interactive table provides a summary of the antinociceptive effects of ketorolac esters as observed in preclinical studies.

| Compound | Dose (µmol/kg) | Duration of Action (hours) |

| Ketorolac Tromethamine | 24, 80, 240 | 6-8 |

| Ketorolac Esters (propyl, pentyl, heptyl, decyl) | 240 | 52-76 |

| Data sourced from a study on the long-acting effects of novel ketorolac ester depots. nih.gov |

Table 2: Preclinical Anti-inflammatory Activity of Ketorolac and a Prodrug in a Rat Model This interactive table illustrates the comparative anti-inflammatory efficacy of ketorolac and its prodrug, ketogal, in reducing carrageenan-induced paw edema.

| Treatment | Effect on Inflammation | Mechanism of Action |

| Ketorolac | Reduced inflammation and pain perception | Reduction of COX-2 and iNOS expression, modulation of NF-κB pathway |

| Ketogal (equimolecular dose) | Reduced inflammation and pain perception | Reduction of COX-2 and iNOS expression, modulation of NF-κB pathway |

| Data based on a study comparing the therapeutic activity of ketorolac and ketogal. nih.gov |

Synergistic Pharmacodynamic Interactions with Co-Administered Agents in Preclinical Models

A key area of preclinical investigation involves exploring the synergistic effects of ketorolac, the active form of this compound, when administered with other therapeutic agents. The aim of these studies is to identify drug combinations that could provide enhanced pain relief or anti-inflammatory effects, potentially allowing for lower doses of each drug and thereby reducing the risk of adverse effects.

Preclinical studies have consistently shown that combining ketorolac with opioids can lead to a significant reduction in opioid requirements for postoperative pain management. nih.gov This synergistic relationship is beneficial as it not only enhances the analgesic effect but also lessens the common side effects associated with opioids. nih.gov The combination of ketorolac with other non-steroidal anti-inflammatory drugs (NSAIDs) or other types of analgesics has also been a subject of research. For example, studies have reported synergistic interactions when ketorolac is co-administered with tramadol. mdpi.com

Furthermore, the combination of ketorolac with non-analgesic compounds has also been explored to enhance its therapeutic effects. A study using a formalin-induced pain model in mice found a synergistic antinociceptive effect when ketorolac was combined with ascorbic acid (vitamin C). mdpi.comresearchgate.net This suggests that the antioxidant properties of ascorbic acid may complement the anti-inflammatory action of ketorolac. mdpi.com Isobolographic analysis confirmed that this combination allowed for a significant reduction in the required dose to achieve a notable analgesic effect. mdpi.comresearchgate.net Such findings highlight the potential for developing novel combination therapies that can offer improved management of inflammatory pain. mdpi.com

Table 3: Synergistic Interactions of Ketorolac with Co-Administered Agents in Preclinical Models This interactive table summarizes the findings of preclinical studies on the synergistic effects of ketorolac with other agents.

| Co-administered Agent | Model | Observed Effect | Reference |

| Opioids | Postoperative pain | Significant reduction in opioid requirements | nih.gov |

| Tramadol | Pain models | Synergistic interaction | mdpi.com |

| Ascorbic Acid | Formalin-induced pain in mice | Synergistic antinociceptive effect | mdpi.comresearchgate.net |

| This table is a compilation of data from multiple preclinical studies. |

Structure Activity Relationship Sar Studies of Ketorolac Ester Prodrugs

Correlating Ester Moiety Structure with Physicochemical Properties

The conversion of the hydrophilic carboxylic acid of ketorolac (B1673617) into an ester group significantly alters its physicochemical nature, most notably its lipophilicity. This property is crucial for the passive diffusion of the molecule across biological membranes, such as the skin.

A primary strategy in modifying ketorolac is the synthesis of a homologous series of simple alkyl esters. Studies have shown a direct correlation between the length of the alkyl chain in the ester moiety and the lipophilicity of the resulting prodrug. nih.gov Lipophilicity is commonly quantified by the 1-octanol/water partition coefficient (log P) and by chromatographic methods, such as the capacity factor (k') from HPLC. nih.gov

Research demonstrates that as the alkyl chain length of ketorolac esters increases, both the log P and capacity factor values also increase, indicating greater lipophilicity. nih.gov A strong linear relationship has been observed between the log P values and the capacity factor, confirming that both parameters are reliable indicators of the molecule's lipophilic character. nih.gov For instance, the ethyl ester of ketorolac (KEE) has a partition coefficient (KO/W) of 3541, which is significantly higher than that of the parent ketorolac acid (KA) at 600. nih.gov This increase in lipophilicity is a direct result of masking the polar carboxylic acid group.

Table 1: Physicochemical Properties of Ketorolac and Its Alkyl Ester Prodrugs

| Compound | Alkyl Chain | Partition Coefficient (log P) nih.gov | Capacity Factor (k') nih.gov |

|---|---|---|---|

| Ketorolac (Parent Drug) | - | 1.17 | 1.55 |

| Ketorolac methyl ester | Methyl | 1.97 | 4.17 |

| Ketorolac ethyl ester | Ethyl | 2.45 | 7.41 |

| Ketorolac 1-propyl ester | n-Propyl | 2.99 | 14.13 |

| Ketorolac 1-butyl ester | n-Butyl | 3.50 | 27.54 |

Similarly, synthesizing ketorolac esters with heterocyclic moieties, such as 1-alkylazacycloalkan-2-one groups, has been shown to increase lipophilicity compared to the parent drug. researchgate.net These modifications not only alter lipophilicity but can also influence other molecular properties like solubility and the potential for specific interactions with enzymes or transporters.

Relationship Between Ester Structure and Bioreversion Kinetics

An effective prodrug must not only reach its target site but also efficiently convert back to the active parent drug. This bioreversion is typically mediated by enzymes, particularly esterases, and its rate is highly dependent on the structure of the ester group. The chemical stability of the ester bond under different pH conditions is also a critical factor.

The rate of enzymatic hydrolysis of ketorolac ester prodrugs is a crucial determinant of their efficacy. This conversion is primarily carried out by carboxylesterases found in plasma, the liver, and other tissues like the skin. nih.govscirp.org The structure of the ester side chain plays a significant role in determining how well the prodrug fits into the active site of these enzymes.

For simple alkyl esters, the rate of enzymatic hydrolysis does not necessarily increase with chain length. A general trend observed for aliphatic esters is that the rate of enzymatic hydrolysis initially increases with the length of the carbon chain, but then decreases once the chain becomes too long (e.g., longer than six to seven carbons), likely due to steric hindrance within the enzyme's active site. rutgers.edu Studies have shown that ketorolac alkyl esters are rapidly degraded to ketorolac in both rat skin homogenate and plasma, following first-order kinetics. nih.gov

The introduction of different functional groups into the ester moiety can dramatically alter hydrolysis rates. For example, a comparison between this compound (KEE) and [(N,N-dimethylamino)carbonyl]methyl ester (KDAE) in human serum revealed that KDAE was hydrolyzed significantly faster. The metabolic rate constant for KDAE was 0.0418 min⁻¹, approximately three times faster than that for KEE, which was 0.0148 min⁻¹. nih.gov This demonstrates that even subtle changes to the ester structure can have a profound impact on the rate of bioreversion.

Table 2: Enzymatic Hydrolysis of Ketorolac Ester Prodrugs in Human Serum

| Prodrug | Metabolic Rate Constant (min⁻¹) nih.gov | Serum Half-Life nih.gov |

|---|---|---|

| This compound (KEE) | 0.0148 | Longer |

| [(N,N-dimethylamino)carbonyl]methyl ester (KDAE) | 0.0418 | ~3 times shorter than KEE |

In addition to enzymatic hydrolysis, the chemical stability of the ester bond is vital for a prodrug's shelf-life and its ability to remain intact until it reaches a biological environment where enzymatic cleavage is desired. The stability of ester prodrugs is often pH-dependent. scirp.orgnih.gov

For many ester prodrugs, the pH of maximum stability is in a mildly acidic range, approximately pH 4. nih.gov Stability generally decreases in both highly acidic and, more significantly, alkaline environments due to specific acid- and base-catalyzed hydrolysis. The structure of the ester can influence this stability. For aliphatic carboxylic esters, chemical stability in buffered aqueous solutions tends to increase with the increasing chain length of the alkyl group. rutgers.edu This is contrary to the trend often seen with enzymatic hydrolysis, highlighting the different mechanisms at play.

The choice of salt form for the prodrug can also indirectly affect its stability in a solid formulation by altering the microenvironment pH. nih.govnih.gov Therefore, structural modifications must be considered in tandem with formulation strategies to ensure the prodrug is stable during storage and administration.

Optimizing Prodrug Structure for Enhanced Biopharmaceutical Performance

The ultimate goal of SAR studies is to optimize the prodrug's structure to achieve a specific, desired biopharmaceutical outcome. This often involves balancing competing properties, such as lipophilicity and hydrolysis rate.

For transdermal delivery, an optimal prodrug must be lipophilic enough to partition into and permeate the stratum corneum, but also sufficiently soluble in the formulation and able to undergo rapid bioreversion in the viable epidermis to release the active ketorolac. Research has shown a parabolic relationship between the permeation rate of ketorolac alkyl esters and their log P values, with the 1-propyl ester showing the maximum permeation rate. nih.gov This indicates that simply maximizing lipophilicity is not the best strategy; an optimal lipophilicity exists for peak performance. nih.gov

The choice of ester can be tailored to the desired therapeutic effect. For example, a prodrug with a very rapid hydrolysis rate, like KDAE, is advantageous for applications requiring quick onset of action, as it rapidly liberates the parent drug. nih.gov Conversely, prodrugs with slower hydrolysis rates, such as those with longer aliphatic chains or certain aromatic substituents, could be developed for sustained-release formulations, providing a longer duration of action. nih.gov The use of more complex ester moieties, like polyoxyethylene glycol esters, has also been confirmed as a suitable approach to enhance the transdermal delivery of ketorolac. nih.gov

Ultimately, the optimization of a ketorolac ester prodrug is a multifactorial process where the ester structure is fine-tuned to achieve the ideal balance of lipophilicity, chemical stability, and rate of enzymatic conversion for a specific delivery route and therapeutic goal.

Parabolic Relationships Between Lipophilicity and Permeation Rate

A key determinant of a drug's ability to cross the skin barrier is its lipophilicity, or its affinity for fatty or non-polar environments. The stratum corneum, the outermost layer of the skin, is a significant lipid barrier that hinders the passage of many drugs. By converting the parent drug into a more lipophilic ester prodrug, its permeation can be significantly improved.

Research into a series of alkyl ester prodrugs of ketorolac has revealed a distinct parabolic relationship between their lipophilicity and their skin permeation rate. nih.gov This means that as the lipophilicity of the ester prodrugs increases, the permeation rate initially rises to a maximum level, after which further increases in lipophilicity lead to a decrease in the permeation rate. nih.gov

This phenomenon can be explained by the dual role of the skin's layers. While increased lipophilicity enhances partitioning into the lipid-rich stratum corneum, excessive lipophilicity can cause the prodrug to become trapped within this layer, hindering its subsequent diffusion into the more aqueous viable epidermis. Therefore, an optimal balance of lipophilicity is crucial for effective transdermal delivery.

One study systematically synthesized and evaluated a series of ketorolac alkyl esters to investigate this relationship. nih.gov The lipophilicity of these prodrugs was quantified by measuring their 1-octanol/water partition coefficients (log P). As the length of the alkyl chain in the ester was increased, a proportional increase in the log P values was observed. nih.gov

The study demonstrated that the skin permeation rate of these alkyl ester prodrugs was notably higher than that of ketorolac itself, and they exhibited a shorter lag time. nih.gov The peak permeation rate was achieved with the 1-propyl ester of ketorolac, which had a permeation rate of 46.61 nmol/cm²/h. nih.gov This particular ester represents the apex of the parabolic curve, possessing the optimal lipophilicity to effectively navigate the skin's complex layers. nih.gov

The following table illustrates the relationship between the alkyl chain length, lipophilicity (log P), and the resulting permeation rate of various ketorolac ester prodrugs.

| Compound | Alkyl Chain | Log P | Permeation Rate (nmol/cm²/h) |

| Ketorolac | - | 1.04 nih.gov | Lower than prodrugs nih.gov |

| Ketorolac Methyl Ester | Methyl | - | - |

| This compound | Ethyl | - | - |

| Ketorolac Propyl Ester | Propyl | - | 46.61 nih.gov |

| Ketorolac Butyl Ester | Butyl | - | - |

| Ketorolac Pentyl Ester | Pentyl | - | - |

Data for specific log P values and permeation rates for all esters were not available in the provided search results. The table highlights the peak permeation observed with the propyl ester.

These findings underscore the importance of fine-tuning the lipophilicity of ketorolac prodrugs to maximize their transdermal delivery. The parabolic relationship serves as a guiding principle for the rational design of future prodrugs with enhanced skin permeation capabilities. nih.gov

Design Principles for "Soft Prodrugs" with Selective Bioreversion

The concept of "soft prodrugs" is a sophisticated strategy in drug design that aims to create a therapeutic agent that is active in its own right but is designed to undergo a predictable and controlled metabolic inactivation to a non-toxic moiety after exerting its therapeutic effect. This approach is particularly advantageous for localized therapies, such as transdermal delivery, as it can minimize systemic side effects.

In the context of ketorolac ester prodrugs, the "soft drug" principle is applied to design molecules that can effectively permeate the skin and then, once in the viable epidermis or systemic circulation, are rapidly hydrolyzed by esterase enzymes back to the active parent drug, ketorolac. The key is to achieve selective bioreversion, meaning the prodrug remains stable in the formulation and during its passage through the stratum corneum but is efficiently converted to the active form at the desired site of action.

The design of these soft prodrugs involves several key considerations:

Enzymatic Lability: The ester bond linking the promoiety to ketorolac must be susceptible to cleavage by esterases present in the skin and plasma. Studies have shown that ketorolac ester prodrugs are indeed rapidly degraded back to ketorolac in both rat skin homogenate and plasma, following first-order kinetics. nih.gov This rapid conversion ensures that the therapeutic effect is mediated by the parent drug.

Chemical Stability: While enzymatic lability is desired at the target site, the prodrug must be chemically stable in its formulation to ensure an adequate shelf-life. Research on ketorolac fatty acid ester prodrugs, for instance, has demonstrated their chemical stability over the observation period. nih.gov

Lipophilicity and Permeability: As discussed previously, the promoiety is chosen to optimize the lipophilicity of the prodrug for enhanced skin permeation. The selection of different ester groups, such as ethyl or [(N,N-dimethylamino)carbonyl]methyl, can significantly alter the partition coefficient and, consequently, the skin flux. nih.gov

Biocompatibility of the Promoiety: The group that is cleaved from the prodrug (the promoiety) should ideally be non-toxic and readily eliminated from the body.

An interesting study compared the ethyl ester of ketorolac (KEE) with the [(N,N-dimethylamino)carbonyl]methyl ester of ketorolac (KDAE). nih.gov While both were hydrolyzed to ketorolac by human serum esterases, KDAE exhibited a faster rate of enzymatic hydrolysis. nih.gov This, coupled with its relatively higher skin flux, suggested that KDAE might be a superior ester prodrug compared to KEE for transdermal delivery. nih.gov

The following table provides a comparative overview of the properties of these two ester prodrugs:

| Prodrug | Partition Coefficient (KO/W) | Serum Half-life | Skin Flux (µg/cm²/h) |

| This compound (KEE) | 3541 | Longer | 15 ± 4 |

| [(N,N-dimethylamino)carbonyl]methyl ester (KDAE) | 124 | Shorter (approx. 3x) | 57 ± 6 |

Data sourced from Roy & Manoukian, 1994. nih.gov

This data highlights the intricate balance required in soft prodrug design. While KEE is more lipophilic, KDAE demonstrates a more favorable combination of skin permeation and rapid bioreversion. nih.gov The successful design of soft ketorolac ester prodrugs hinges on a multi-parameter optimization process, considering not only the permeation across the skin but also the subsequent release of the active drug in a controlled and selective manner.

Advanced Analytical Methodologies for Ketorolac Ethyl Ester Research

Chromatographic Techniques for Quantitative Analysis

Chromatographic methods are paramount for the separation and quantification of ketorolac (B1673617) ethyl ester, its parent drug, and associated metabolites. These techniques offer high sensitivity, specificity, and resolution, making them indispensable in pharmaceutical analysis.

High-Performance Liquid Chromatography (HPLC) with UV/PDA Detection

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Photodiode Array (PDA) detection is a cornerstone for the quantitative analysis of ketorolac and its derivatives. nih.gov While specific methods for ketorolac ethyl ester are developed based on the principles applied to ketorolac, the esterification of the carboxylic acid group influences its retention characteristics, typically leading to a longer retention time on reverse-phase columns due to increased lipophilicity. nih.gov

Method development for this compound often involves optimizing the mobile phase composition, flow rate, and column type to achieve adequate separation from potential impurities and degradation products. A typical HPLC system for analyzing ketorolac derivatives utilizes a C18 or C8 reverse-phase column. japsonline.com The mobile phase commonly consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. nih.govchemrj.org The pH of the aqueous phase is a critical parameter to control the ionization of any residual ketorolac and achieve optimal peak shape. nih.gov UV detection is generally performed at a wavelength where the benzoyl chromophore of the molecule exhibits maximum absorbance, typically around 306-322 nm. nih.govchemrj.org

The following table outlines typical HPLC parameters used in the analysis of ketorolac and its derivatives, which are adaptable for this compound.

| Parameter | Typical Conditions | Reference |

| Column | Reverse-phase C8 or C18 (e.g., 250 mm x 4.6 mm, 5 µm) | japsonline.com |

| Mobile Phase | Acetonitrile: 5 mM Ammonium Acetate (pH 3.5) (60:40 v/v) | nih.gov |

| Tetrahydrofuran: 0.05M Ammonium Dihydrogen Phosphate (pH 3) (28:72 v/v) | japsonline.com | |

| Flow Rate | 1.0 - 1.7 mL/min | nih.govjapsonline.com |

| Detection | UV/PDA at 306 - 322 nm | nih.govchemrj.org |

| Injection Volume | 3 - 50 µL | nih.govjapsonline.com |

| Column Temperature | Ambient or controlled (e.g., 44°C) | japsonline.com |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Prodrug and Metabolite Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) stands out for its exceptional sensitivity and selectivity, making it the method of choice for quantifying this compound and its metabolites in complex biological matrices like plasma and urine. nih.govresearchgate.net This technique combines the separation power of HPLC with the mass analysis capabilities of tandem mass spectrometry.

For the analysis of this compound, a reverse-phase LC separation is typically followed by electrospray ionization (ESI) in positive ion mode, as the ester can be readily protonated. researchgate.net The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which involves monitoring a specific precursor ion to product ion transition for the analyte and an internal standard. This provides a high degree of specificity and reduces background noise. researchgate.net For instance, the precursor ion for this compound ([M+H]⁺) would be selected and fragmented, and a characteristic product ion would be monitored for quantification.

Studies on ketorolac metabolism have successfully utilized LC-MS/MS to identify and quantify various metabolites, including hydroxylated and glucuronidated forms. nih.gov The same principles are directly applicable to tracking the in-vivo conversion of the this compound prodrug to the active ketorolac and its subsequent metabolic fate.

Key parameters for an LC-MS/MS method for ketorolac enantiomers, which can be adapted for the ethyl ester, are presented below.

| Parameter | Typical Conditions | Reference |

| LC Column | Chiral-AGP column | researchgate.net |

| Mobile Phase | Gradient of Ammonium formate (B1220265) buffer (10 mM, pH 4.70) and Acetonitrile | researchgate.net |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | researchgate.net |

| MS Detection | Multiple Reaction Monitoring (MRM) | researchgate.net |

| Internal Standard | S(+)-etodolac | researchgate.net |

Capillary Electrochromatography Applications

Capillary Electrochromatography (CEC) is a hybrid technique that merges the high separation efficiency of capillary electrophoresis with the stationary phase interactions of HPLC. CEC has been successfully employed for the analysis of ketorolac and its impurities, demonstrating its potential for the analysis of this compound as well. nih.gov

In CEC, a capillary is packed with a stationary phase (e.g., RP-18 silica (B1680970) particles), and the mobile phase is driven by electroosmotic flow. nih.gov This results in a plug-like flow profile, which minimizes band broadening and leads to very high separation efficiencies. The separation mechanism in CEC is a combination of partitioning between the stationary phase and the mobile phase, and electrophoretic migration of the analytes.

A study on ketorolac analysis using CEC optimized the mobile phase by adjusting the pH of the buffer and the concentration of organic modifiers like acetonitrile to achieve baseline resolution of the drug and its impurities in under 9 minutes. nih.gov Detection is typically carried out using UV absorbance at a wavelength such as 323 nm. nih.gov The high resolving power of CEC makes it a valuable tool for purity testing and stability studies of this compound.

Spectroscopic and Elemental Characterization Techniques

Spectroscopic techniques are vital for the structural confirmation and characterization of newly synthesized compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous structural elucidation of organic molecules. 1H and 13C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively.

For this compound, the 1H NMR spectrum would show characteristic signals for the ethyl group, specifically a triplet for the methyl protons and a quartet for the methylene (B1212753) protons, which are absent in the spectrum of ketorolac. rsc.org The signals for the aromatic and pyrrolizine ring protons would also be present, with their chemical shifts and coupling constants providing valuable structural information. scripps.edu

The 13C NMR spectrum would similarly confirm the presence of the ethyl ester group with signals for the carbonyl carbon of the ester and the two carbons of the ethyl group, in addition to the carbons of the core ketorolac structure. scripps.edursc.org Two-dimensional (2D-NMR) techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish connectivity between protons and between protons and carbons, further confirming the structure.

| Nucleus | Expected Chemical Shift Range (ppm) | Multiplicity |

| 1H NMR | ||

| Aromatic Protons | 7.4 - 7.8 | Multiplet |

| Pyrrole Protons | 6.1 - 6.9 | Doublets |

| Pyrrolizine Protons (CH, CH2) | 2.7 - 4.6 | Multiplets |

| Ethyl Ester (CH2) | ~4.2 | Quartet |

| Ethyl Ester (CH3) | ~1.3 | Triplet |

| 13C NMR | ||

| Carbonyl (Benzoyl) | >190 | |

| Carbonyl (Ester) | ~170 | |

| Aromatic Carbons | 120 - 140 | |

| Pyrrole Carbons | 110 - 125 | |

| Pyrrolizine Carbons | 20 - 60 | |

| Ethyl Ester (CH2) | ~60 | |

| Ethyl Ester (CH3) | ~14 |

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify functional groups in a molecule. The FTIR spectrum of this compound would exhibit characteristic absorption bands that confirm its structure.

A key feature in the FTIR spectrum of this compound, distinguishing it from ketorolac, is the presence of a strong absorption band for the ester carbonyl (C=O) stretching vibration, typically found in the region of 1730-1750 cm⁻¹. This is in contrast to the carboxylic acid carbonyl of ketorolac, which appears at a lower wavenumber. The spectrum would also show C-O stretching vibrations for the ester group. Other characteristic bands would include the aromatic C=C stretching, C-H stretching of the aromatic and aliphatic parts, and the C=O stretching of the benzoyl ketone. ugr.es

The table below summarizes the expected characteristic FTIR absorption bands for this compound.

| Functional Group | Characteristic Absorption (cm⁻¹) | Reference |

| C=O Stretch (Ester) | 1730 - 1750 | ugr.es |

| C=O Stretch (Ketone) | ~1650 | ugr.es |

| C=C Stretch (Aromatic) | 1400 - 1600 | ugr.es |

| C-H Stretch (Aromatic) | 3000 - 3100 | ugr.es |

| C-H Stretch (Aliphatic) | 2850 - 3000 | ugr.es |

| C-O Stretch (Ester) | 1000 - 1300 | ugr.es |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used for the structural elucidation and quantification of this compound. In mass spectrometric analysis, this compound is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The fragmentation pattern obtained provides a molecular fingerprint, enabling its specific identification.

High-resolution mass spectrometry (HR-MS) has been pivotal in determining the precise elemental composition of the molecule. For this compound, the accurate mass has been determined, which supports its molecular formula. lgcstandards.com Coupled with liquid chromatography (LC), LC-MS/MS (tandem mass spectrometry) allows for the sensitive detection and quantification of this compound in complex matrices. nih.govnih.gov In a typical LC-MS/MS experiment, the precursor ion corresponding to this compound is selected and fragmented to produce characteristic product ions, which are then monitored for selective and sensitive quantification. nih.gov

While specific fragmentation data for this compound is not extensively published, the fragmentation of the parent compound, Ketorolac, involves characteristic losses of water, carbon monoxide, and the pyrrolizine ring system. massbank.eumassbank.eu It is anticipated that the fragmentation of this compound would show similar characteristic losses, in addition to fragmentation related to the ethyl ester group.

Elemental Analysis

Elemental analysis of this compound provides the percentage composition of the elements that constitute the molecule. This information is crucial for confirming the empirical and molecular formula of the compound. The molecular formula for this compound is C17H17NO3, and its molecular weight is 283.32 g/mol . lgcstandards.comallmpus.com

The elemental composition of this compound is presented in the table below:

Table 1: Elemental Composition of this compound

| Element | Symbol | Atomic Mass (g/mol) | Number of Atoms | Total Mass (g/mol) | Percentage Composition (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 17 | 204.17 | 72.07 |

| Hydrogen | H | 1.008 | 17 | 17.136 | 6.05 |

| Nitrogen | N | 14.01 | 1 | 14.01 | 4.95 |

| Oxygen | O | 16.00 | 3 | 48.00 | 16.94 |

| Total | 283.316 | 100.00 |

This data is fundamental in the characterization of newly synthesized batches of this compound and for the verification of its purity.

Analytical Method Development and Validation for Research Applications

Application of ICH Guidelines for Method Validation

The development and validation of analytical methods for this compound in research applications are guided by the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2). europa.eueuropa.eu These guidelines ensure that the analytical procedures are suitable for their intended purpose. europa.eu The validation process for a quantitative method for this compound would typically involve the assessment of the following parameters:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. For this compound, this would involve demonstrating that the analytical signal is not affected by other related substances. ich.org

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. A linear relationship should be established by analyzing a series of dilutions of a this compound reference standard. ich.orgnih.gov

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. ich.org

Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by spike-recovery studies, where known amounts of this compound are added to a blank matrix and the recovery is measured. ich.org